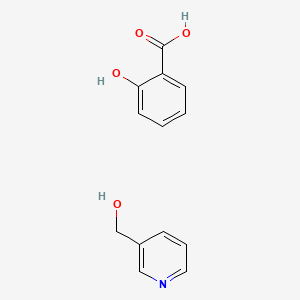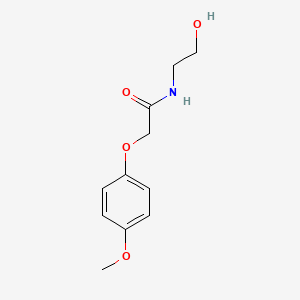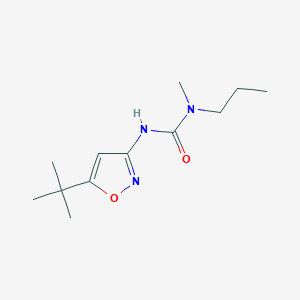
3,3'-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is an organic compound that belongs to the class of alkynones This compound is characterized by the presence of two phenylprop-2-yn-1-one groups attached to a central 1,4-phenylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the sequentially palladium-catalyzed multicomponent approach. This method involves the following steps :
Kumada-type coupling: Aryl iodides are coupled with ethynyl magnesium bromide in the presence of a palladium catalyst to form intermediate terminal alkynes.
Sonogashira coupling: The intermediate terminal alkynes are then coupled with benzoyl chloride in the presence of a palladium catalyst to form the final product.
The reaction conditions for these steps typically involve the use of a palladium catalyst, ethynyl magnesium bromide, and benzoyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the alkynone groups to alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Diketones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
科学的研究の応用
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and molecular electronics.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) involves its interaction with various molecular targets and pathways. The compound’s alkynone groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one)
- 3,3’-(1,4-Phenylene)bis(1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)bis(1-phenylprop-2-yn-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
特性
CAS番号 |
52714-30-4 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
3-[4-(3-oxo-3-phenylprop-1-ynyl)phenyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(21-7-3-1-4-8-21)17-15-19-11-13-20(14-12-19)16-18-24(26)22-9-5-2-6-10-22/h1-14H |
InChIキー |
APLACSVGMBXINH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C#CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

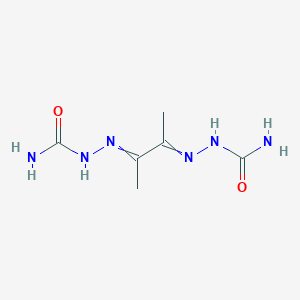
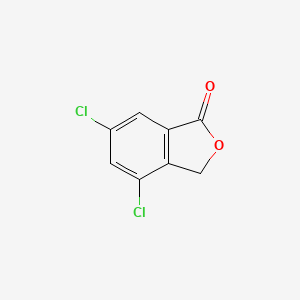


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)




